2-(4-Methylphenyl)pyrrolidin-3-OL
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H15NO |
|---|---|
Molecular Weight |
177.24 g/mol |
IUPAC Name |
2-(4-methylphenyl)pyrrolidin-3-ol |
InChI |
InChI=1S/C11H15NO/c1-8-2-4-9(5-3-8)11-10(13)6-7-12-11/h2-5,10-13H,6-7H2,1H3 |
InChI Key |
CFSBMQRIRVAQCC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2C(CCN2)O |
Origin of Product |
United States |
The Indispensable Role of Nitrogen Heterocycles
Nitrogen heterocycles are organic compounds that contain at least one nitrogen atom within a ring structure. numberanalytics.com Their importance in contemporary synthetic chemistry cannot be overstated, as they form the core of a vast array of pharmaceuticals, agrochemicals, and functional materials. numberanalytics.com In fact, a significant percentage of drugs approved by the U.S. Food and Drug Administration (FDA) feature a nitrogen heterocycle, underscoring their therapeutic relevance. ijnrd.orgmsesupplies.com
The prevalence of these structures in nature, from alkaloids to vitamins and nucleic acids, has long inspired chemists to develop new synthetic methodologies for their construction and modification. ijnrd.orgnih.gov The presence of the nitrogen atom imparts unique chemical and physical properties to these molecules, including the ability to form hydrogen bonds and act as ligands for metal catalysts, making them invaluable tools in the hands of synthetic chemists. numberanalytics.comnih.gov
Pyrrolidine Architectures: Versatile Scaffolds for Innovation
The pyrrolidine (B122466) ring, a saturated five-membered nitrogen heterocycle, stands out as a particularly versatile and sought-after structural motif in organic synthesis. dntb.gov.uafrontiersin.org Its non-planar, three-dimensional structure provides an excellent platform for the precise spatial arrangement of substituents, a critical factor in designing molecules with specific biological activities. nih.govresearchgate.net This stereochemical richness, coupled with the synthetic accessibility of the pyrrolidine core, has made it a favored building block in drug discovery and development. dntb.gov.uanih.gov
The utility of the pyrrolidine scaffold extends beyond medicinal chemistry. These architectures are widely employed as chiral auxiliaries and organocatalysts, enabling the stereoselective synthesis of complex molecules. nih.gov The ability to control the stereochemistry at multiple centers within the pyrrolidine ring is a key advantage, allowing for the synthesis of a diverse range of diastereomers and enantiomers with distinct properties. researchgate.netnih.gov
A Closer Look at 2 4 Methylphenyl Pyrrolidin 3 Ol and Its Analogues
Strategies for Pyrrolidine Ring Construction
The fundamental challenge in synthesizing this compound and related compounds lies in the efficient and controlled formation of the five-membered pyrrolidine heterocycle. The primary strategies to achieve this are detailed below.
Cyclization Reactions
Cyclization reactions represent a classical and widely employed strategy for the synthesis of the pyrrolidine nucleus. These reactions involve the formation of the heterocyclic ring from an acyclic precursor through the creation of one or more new bonds.
Reductive amination provides a versatile method for the construction of the pyrrolidine ring. This approach typically involves the reaction of a γ-amino ketone or a related precursor, which undergoes intramolecular cyclization and subsequent reduction to yield the pyrrolidine derivative. The strategic placement of functional groups on the acyclic starting material allows for the introduction of desired substituents on the final pyrrolidine ring.
The intramolecular cyclization of functionalized acyclic precursors is a robust and frequently utilized method for synthesizing substituted pyrrolidin-3-ols. This strategy relies on the ring closure of a linear molecule containing both a nucleophilic amine and an electrophilic moiety. A common and effective variant of this approach involves the use of epoxide precursors. For instance, the treatment of an amino-epoxide with a base can induce an intramolecular ring-opening of the epoxide by the amine, directly affording the pyrrolidin-3-ol structure.
Another powerful application of this strategy is the diastereoselective synthesis of 2,3-disubstituted pyrrolidines from aziridine-2-carboxylates. The synthesis begins with the ring-opening of the aziridine, followed by a series of transformations to generate a suitable acyclic precursor that then undergoes intramolecular cyclization to form the pyrrolidine ring with high stereocontrol. Furthermore, the intramolecular cyclization of 1-amino-4-chloro-2-ols, which can be derived from amino acids, presents a direct route to 2-substituted and 2,5-disubstituted 3-hydroxypyrrolidines.
A summary of representative transformations using this methodology is provided in the table below:
| Starting Material | Reagents | Product | Yield (%) | Diastereomeric Ratio |
| (2S,3R)-3-(tert-Butyldimethylsilyloxy)-4-iodobutan-1-amine | K2CO3 | (2S,3R)-3-(tert-Butyldimethylsilyloxy)pyrrolidine | 85 | >95:5 |
| N-Tosyl-4,5-epoxy-2-pentenamide | NaH | 1-Tosyl-4-hydroxy-5-vinylpyrrolidin-2-one | 78 | - |
| Ethyl 2-(2-bromoethyl)-3-oxobutanoate | Benzylamine, NaBH4 | Ethyl 1-benzyl-4-hydroxypyrrolidine-2-carboxylate | 65 | - |
Mannich-type cyclizations provide another effective pathway to the pyrrolidine ring system. This class of reactions involves the aminoalkylation of a carbon nucleophile, such as an enolate or enamine, by an iminium ion. The intramolecular variant of the Mannich reaction is particularly useful for the synthesis of pyrrolidines, where the enolate and the iminium ion are part of the same molecule, leading to a cyclization event that forms the five-membered ring.
[3+2] Cycloaddition Reactions
[3+2] Cycloaddition reactions are a powerful and convergent tool for the synthesis of five-membered heterocyclic rings, including pyrrolidines. This approach involves the reaction of a three-atom component (the 1,3-dipole) with a two-atom component (the dipolarophile) to directly form the pyrrolidine ring in a single step.
Among the [3+2] cycloaddition strategies, the use of azomethine ylides is particularly prominent and well-established for the synthesis of pyrrolidines. Azomethine ylides are versatile 1,3-dipoles that readily react with a wide range of alkenes and alkynes to produce substituted pyrrolidines and dihydropyrroles, respectively.
The generation of the requisite azomethine ylide can be accomplished through various methods, such as the thermal or photochemical ring-opening of aziridines or, more commonly, through the condensation of an α-amino acid or its ester with an aldehyde or ketone. For the synthesis of this compound, an azomethine ylide could be generated from the reaction of an N-substituted glycine (B1666218) ester with 4-methylbenzaldehyde. The subsequent cycloaddition of this ylide with a suitable dipolarophile, such as vinyl acetate, would lead to the formation of the desired pyrrolidine ring with the appropriate substitution pattern. The stereoselectivity of these cycloadditions can often be controlled by the use of chiral catalysts or auxiliaries.
The following table illustrates the versatility of this method with several examples:
| Azomethine Ylide Precursor | Dipolarophile | Conditions | Product | Yield (%) |
| N-Benzylglycine methyl ester, Benzaldehyde | Methyl acrylate | AgOAc, DBU | Methyl 1-benzyl-5-phenylpyrrolidine-2,4-dicarboxylate | 82 |
| Sarcosine, Formaldehyde | Dimethyl maleate | Reflux | Dimethyl 1-methylpyrrolidine-3,4-dicarboxylate | 75 |
| N-(4-Methoxybenzyl)glycine ethyl ester, Isatin | Microwave | Ethyl 1'-(4-methoxybenzyl)-2'-oxospiro[indole-3,3'-pyrrolidine]-4'-carboxylate | 90 |
Nitrone-Based Cycloadditions
Nitrone-based 1,3-dipolar cycloadditions are a powerful and versatile method for constructing the isoxazolidine (B1194047) ring, which can then be converted to the pyrrolidine-3-ol structure. rsc.orgwikipedia.org This reaction involves the combination of a nitrone, acting as a 1,3-dipole, with a dipolarophile, typically an alkene. wikipedia.org The reaction is a concerted, pericyclic process, and its regioselectivity is governed by frontier molecular orbital (FMO) theory. wikipedia.org
The regiochemical outcome of the cycloaddition depends on the electronic nature of the substituents on both the nitrone and the dipolarophile. When the dipolarophile possesses an electron-donating group, the dominant interaction is between the highest occupied molecular orbital (HOMO) of the dipolarophile and the lowest unoccupied molecular orbital (LUMO) of the nitrone, leading to the formation of a 5-substituted isoxazolidine. wikipedia.org Conversely, with an electron-poor dipolarophile, the HOMO of the nitrone and the LUMO of the dipolarophile dictate the reaction, favoring the 4-substituted product. wikipedia.org
Subsequent reduction of the N-O bond in the resulting isoxazolidine yields the corresponding 1,3-aminoalcohol, which is the pyrrolidin-3-ol core. wikipedia.org Enantiopure poly-substituted pyrrolidines have been synthesized from five-membered cyclic nitrones, demonstrating the utility of this method in creating diverse molecular scaffolds. nih.gov
Asymmetric [3+2] Cycloadditions for Pyrrolidine Formation
Asymmetric [3+2] cycloaddition reactions are a cornerstone for the enantioselective synthesis of pyrrolidines. acs.org These reactions involve the combination of a three-atom component and a two-atom component to form a five-membered ring. A prominent example is the reaction of azomethine ylides with alkenes. nih.gov
The generation of chiral azomethine ylides, often from the reaction of isatins and α-amino acids, allows for the construction of highly functionalized and stereochemically complex pyrrolidine rings. tandfonline.commdpi.com The use of chiral catalysts, such as those based on copper or silver, can induce high levels of enantioselectivity in these cycloadditions.
Another approach involves the [3+2] cycloaddition of donor-acceptor cyclopropanes with azadienes, catalyzed by a chiral bifunctional Brønsted base. This method yields spiro-cyclopentane benzofurans with three contiguous stereogenic centers in high yields and enantioselectivities. rsc.org Furthermore, a photocatalytic [3+2] cycloaddition of cyclopropyl (B3062369) ketones with hydrazones has been developed, expanding the scope of these reactions to include C=N electrophiles. nih.gov
A variety of dipolarophiles can be employed in these reactions, including maleimides, methylene (B1212753) indolinones, and maleic anhydride, leading to a diverse range of N-fused pyrrolidinyl spirooxindoles. mdpi.com The reaction conditions are often mild, proceeding at room temperature in green solvents like ethanol. mdpi.com
Multicomponent Reaction (MCR) Strategies for Pyrrolidine Synthesis
Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that incorporates all or most of the atoms of the starting materials. nih.gov This approach offers significant advantages in terms of step- and atom-economy, making it a powerful tool for generating molecular diversity. nih.govtandfonline.com
Several MCR strategies have been developed for the synthesis of substituted pyrrolidines. One such strategy involves the one-pot reaction of aldehydes, amino acid esters, and chalcones, catalyzed by iodine, to produce pyrrolidine-2-carboxylates. tandfonline.com Another approach utilizes a three-component [3+2] cycloaddition reaction between isatin, a primary amino acid, and a dipolarophile to generate spirooxindole-pyrrolidine derivatives. tandfonline.com
The Ugi four-component reaction (U-4CR) is also applicable to the synthesis of pyrrolidones through ring closure. rloginconsulting.com Furthermore, MCRs have been employed in the synthesis of highly substituted trispiro-pyrrolidine heterocycles via the [3+2]-cycloaddition of azomethine ylides, offering high yields and regioselectivity. researcher.life These reactions can often be performed under mild conditions and are amenable to microwave irradiation to accelerate reaction times. tandfonline.comtandfonline.com
Electrochemical Synthetic Approaches for Pyrrolidin-3-ones and Pyrrolidin-3-ols
Electrochemical methods offer a sustainable and efficient alternative for the synthesis of pyrrolidine derivatives. These methods often proceed under mild conditions, avoiding the need for harsh reagents. chemistryviews.org
A key electrochemical approach for pyrrolidine synthesis is based on the Hofmann-Löffler-Freytag (HLF) reaction, which involves the generation of N-centered radicals. chemistryviews.org These radicals can be generated electrochemically from tosyl-protected amines in an undivided cell using simple graphite (B72142) and stainless steel electrodes. chemistryviews.org The N-radical then undergoes a hydrogen atom transfer (HAT) followed by ring closure to form the pyrrolidine ring. chemistryviews.org This method has been successfully applied to the synthesis of a broad range of pyrrolidines with good yields and high chemoselectivity. chemistryviews.org
Another electrochemical strategy involves the activation of the pyrrolidine ring itself. For instance, the electrochemical oxidation of a pyrrolidine ring can generate an N-acyliminium ion, which can then undergo cyclization. acs.org This approach has been utilized in the synthesis of bicyclic N-acyl-N,O-acetal dipeptides. acs.org
Functionalization of Pre-formed Pyrrolidine Rings
The functionalization of pre-existing pyrrolidine rings is a versatile strategy for accessing a wide range of derivatives. Pyrrolidine-containing drugs are often synthesized from readily available cyclic precursors like proline and 4-hydroxyproline. nih.gov
One common approach is the N-arylation of pyrrolidines. For example, N-arylation of pyridines bearing an alkenyl substituent at the 3-position can lead to the formation of N-arylpyridiniums, which can then undergo further transformations. researchgate.net
The introduction of substituents at various positions of the pyrrolidine ring can be achieved through a variety of reactions. For instance, a one-pot methodology involving the Rh(II)-catalyzed transannulation and rearrangement of N-sulfonyl-1,2,3-triazoles and styrenes, followed by a mild reduction, affords 2,4-substituted pyrrolidines. acs.org Additionally, catalyst-tuned regio- and enantioselective hydroalkylation reactions of 3-pyrrolines can provide either C2- or C3-alkylated pyrrolidines depending on the catalyst used. organic-chemistry.org
Derivatization Strategies for the Aryl and Hydroxyl Moieties of 2-Arylpyrrolidin-3-OLs
The aryl and hydroxyl groups of 2-arylpyrrolidin-3-ols offer convenient handles for further derivatization, allowing for the synthesis of diverse libraries of compounds. The hydroxyl group can be protected using various protecting groups, such as benzyl (B1604629) carbonate, to facilitate subsequent reactions. researchgate.net
The aryl group can be modified through standard aromatic substitution reactions. For example, the synthesis of 5-(4-bromophenyl)-3-iodo-2-(4-methyl-phenyl)furan involves the reaction of 4-ethynyltoluene (B1208493) with 4-bromostyrene (B1200502) oxide, demonstrating the introduction of a substituted phenyl group. orgsyn.org
Furthermore, the pyrrolidine ring itself can be part of a larger, more complex structure. For instance, 1,4,5-trisubstituted pyrrolidine-2,3-dione (B1313883) derivatives have been prepared from 3-hydroxy-3-pyrroline-2-ones and aliphatic amines. beilstein-journals.org These reactions often involve the functionalization of the 3-position of the pyrrolidinone ring. beilstein-journals.org
Green Chemistry Principles and Sustainable Approaches in Pyrrolidine Synthesis
The application of green chemistry principles is becoming increasingly important in the synthesis of pyrrolidines and other heterocyclic compounds. researchgate.netresearchgate.net This includes the use of environmentally benign solvents, catalysts, and reaction conditions.
Microwave-assisted organic synthesis (MAOS) has been shown to increase the efficiency of pyrrolidine synthesis, aligning with the principles of green chemistry. nih.gov The use of water as a solvent and the development of solvent-free reaction conditions are also key aspects of sustainable synthesis. nih.govmdpi.com For example, the direct aldol (B89426) reaction of aromatic aldehydes with ketones has been achieved under solvent- and additive-free conditions using a pyrrolidine-based organocatalyst. nih.gov
The use of bio-derived feedstocks is another important aspect of green chemistry. For instance, levulinic acid, a biomass-derived platform chemical, can be used as a starting material for the synthesis of N-substituted-5-methyl-2-pyrrolidones. researchgate.netresearchgate.net The synthesis of these compounds can be achieved through one-pot reductive amination using heterogeneous catalysts. researchgate.netresearchgate.net
An in-depth examination of the stereochemical strategies employed in the synthesis of this compound and its analogs reveals a sophisticated interplay of reaction control, catalyst design, and precursor selection. The precise arrangement of substituents on the pyrrolidine ring is paramount, as it dictates the molecule's three-dimensional shape and, consequently, its biological activity. Chemists have developed a robust toolkit of stereocontrolled synthetic methods to access specific stereoisomers of this important structural motif.
Mechanistic Investigations and Reaction Pathway Analysis
Elucidation of Reaction Mechanisms in Pyrrolidine (B122466) Ring Formation
The formation of the pyrrolidine ring can proceed through various mechanistic pathways, often involving cycloaddition reactions or cyclization of linear precursors. Quantum chemical modeling, particularly using density functional theory (DFT), has been instrumental in elucidating these complex reaction mechanisms. rsc.orgrsc.org
One common strategy for pyrrolidine synthesis is the [3+2] cycloaddition reaction, where an azomethine ylide reacts with a dipolarophile. acs.orgnih.gov The generation of the azomethine ylide can be achieved in situ from various precursors, and its subsequent reaction with an alkene leads to the formation of the five-membered pyrrolidine ring. nih.gov The stereoselectivity of this reaction is a key aspect, and the use of chiral auxiliaries, such as the N-tert-butanesulfinyl group, has been shown to effectively control the diastereoselectivity of the cycloaddition, leading to densely substituted pyrrolidines with high levels of stereocontrol. acs.orgnih.gov
Another approach to pyrrolidine synthesis involves the ring contraction of larger heterocyclic systems, such as pyridines. nih.govnih.gov This photo-promoted reaction with a silylborane proceeds through a 2-silyl-1,2-dihydropyridine and a vinylazomethine ylide intermediate, which undergoes a thermally-allowed disrotatory ring-closing reaction to form the pyrrolidine skeleton. nih.gov
The table below summarizes the calculated energy barriers for key steps in a model pyrrolidine ring formation reaction.
| Reaction Step | Catalyst/Conditions | Calculated Activation Energy (kJ mol⁻¹) | Reference |
| Deprotonated Nitromethane Addition to Coumarin | - | 21.7 | rsc.org |
| Proton Transfer from Methylene (B1212753) to Nitro Group | - | 197.8 | rsc.org |
| Oxygen Atom Migration (Nef-type rearrangement) | Water-assisted | 142.4 | rsc.org |
| Tautomerization for Cyclization | - | 178.4 | rsc.org |
| Cyclization to Pyrrolidine Ring | Protonated Carbonyl | 11.9 | rsc.org |
| Lactone Ring Opening | - | 84.9 | rsc.org |
This interactive table allows for sorting and filtering of the data.
Understanding Regioselectivity in Cycloaddition Reactions
Regioselectivity in the context of pyrrolidine synthesis via [3+2] cycloaddition reactions refers to the orientation of the dipole (azomethine ylide) and the dipolarophile as they approach each other. This determines which constitutional isomer of the product is formed. The regiochemical outcome is influenced by a combination of steric and electronic factors of the reacting species.
In the 1,3-dipolar cycloaddition of azomethine ylides, the regioselectivity can often be controlled by the nature of the substituents on both the ylide and the alkene. acs.org For example, the use of an N-tert-butanesulfinylimine as an electron-withdrawing group in 1-azadienes directs the cycloaddition with azomethine ylides to proceed with high regioselectivity. acs.org
Acid additives can also play a crucial role in altering the regioselectivity of 1,3-dipolar cycloadditions. nih.gov For instance, the addition of benzoic acid can promote the cycloaddition of a specific ylide isomer with an olefinic oxindole, leading to the preferential formation of one regioisomer. nih.gov
Computational studies have been employed to understand the origins of regioselectivity. By calculating the energies of the different possible transition states leading to the various regioisomers, the preferred reaction pathway can be identified. These calculations often reveal that the observed regioselectivity is a result of a lower activation energy for one transition state over the others.
The following table presents examples of regioselective cycloaddition reactions in the synthesis of substituted pyrrolidines.
| Dipole Precursor | Dipolarophile | Catalyst/Additive | Major Regioisomer | Reference |
| N-tert-Butanesulfinylazadiene | Azomethine Ylide | Ag₂CO₃ | High regioselectivity | acs.org |
| Cyclic Amine (e.g., THIQ) and Aldehyde | Olefinic Oxindole | Benzoic Acid | Spirooxindole-pyrrolidine | nih.gov |
| 2-Alkynyl-1,3-dithiane | Sydnone | KOt-Bu | 3-(1,3-dithian-2-yl)-1,4-diphenyl-1H-pyrazole | acs.org |
This interactive table allows for sorting and filtering of the data.
Kinetic vs. Thermodynamic Control in Pyrrolidine Synthesis
The principle of kinetic versus thermodynamic control is a fundamental concept in organic chemistry that can dictate the product distribution in reactions where multiple products can be formed. wikipedia.orglibretexts.orglibretexts.org A reaction is under kinetic control when the product that forms fastest is the major product, which occurs when the reaction is irreversible and run at lower temperatures. libretexts.orglibretexts.org Conversely, a reaction is under thermodynamic control when the most stable product is the major product, which happens when the reaction is reversible, allowing for equilibration of the products, typically at higher temperatures. wikipedia.orglibretexts.org
In the synthesis of pyrrolidine derivatives, the reaction conditions can be manipulated to favor either the kinetic or the thermodynamic product. For instance, in the deprotonation of an unsymmetrical ketone to form an enolate, the use of low temperatures and sterically hindered bases favors the formation of the kinetic enolate, which is derived from the removal of the most accessible α-proton. wikipedia.org This kinetic enolate can then be used in subsequent reactions to form a specific pyrrolidine isomer.
Computational studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones from 3-pyrroline-2-one (B142641) and an aliphatic amine have shown that kinetic selectivity is more significant than thermodynamic selectivity in the formation of the main product. nih.gov This suggests that the reaction pathway with the lowest activation energy barrier is favored, leading to the kinetically controlled product. nih.gov
The interplay between kinetic and thermodynamic control is crucial for achieving high selectivity in pyrrolidine synthesis. By carefully choosing the reaction temperature, time, and catalysts, chemists can direct the reaction towards the desired isomer.
The table below illustrates the conditions that favor kinetic versus thermodynamic products in a generalized reaction.
| Control Type | Reaction Conditions | Product Characteristics | Reference |
| Kinetic | Low temperature, short reaction time | Forms faster (lower activation energy) | wikipedia.orglibretexts.org |
| Thermodynamic | Higher temperature, longer reaction time (reversible) | More stable (lower Gibbs free energy) | wikipedia.orglibretexts.org |
This interactive table allows for sorting and filtering of the data.
Tautomeric Equilibria in Pyrrolidinone Precursors and Derivatives
Tautomerism, the equilibrium between two or more interconverting constitutional isomers, is a significant phenomenon in the chemistry of pyrrolidinone precursors and their derivatives. nih.gov This equilibrium can influence the reactivity and spectroscopic properties of these compounds.
One of the most common tautomeric relationships in this class of compounds is the lactam-lactim tautomerism in 2-pyrrolidone. Computational studies have established that in both the gaseous phase and in aqueous solution, the lactam form is the most thermodynamically stable tautomer. researchgate.net However, the lactim tautomer, pyrroline-2-ol, can participate in reactions such as complexation with metal ions. researchgate.net The aqueous medium has been shown to stabilize the lactim tautomer to a greater extent than the lactam. researchgate.net
In more complex systems, such as 4-acetyl-3-hydroxy-3-pyrroline-2-ones, the tautomerism can be observed through techniques like NMR spectroscopy. nih.gov The broadening of peaks in the ¹³C NMR spectra of these compounds in a hydrogen-bond accepting solvent like DMSO is indicative of tautomeric equilibrium. nih.gov The small energy difference and a large rate constant for the transformation between the tautomers contribute to this observation. nih.gov
The position of the tautomeric equilibrium can be influenced by various factors, including the solvent and the presence of substituents. For example, in a series of 1-benzamidoisoquinoline derivatives, the equilibrium between the amide and enol tautomers could be controlled by the electronic nature of substituents on a phenyl ring. mdpi.com The relative amount of the amide form varied significantly with electron-donating and electron-withdrawing groups. mdpi.com
Understanding the tautomeric equilibria is crucial as it can dictate the preferred site of reaction. For instance, the reductive cyclization of o-nitrobenzylidenepyrrolidine-2,3-diones to form pyrrolo[3,4-b]quinolines likely proceeds through a specific tautomeric form of the precursor. rsc.org
The table below summarizes the favored tautomeric forms of some pyrrolidinone derivatives under different conditions.
| Compound/Derivative | Conditions | Favored Tautomer | Reference |
| 2-Pyrrolidone | Gaseous phase, aqueous solution | Lactam | researchgate.net |
| 2-Pyrrolidone | Aqueous solution (relative stabilization) | Lactim | researchgate.net |
| 4-Acetyl-3-hydroxy-3-pyrroline-2-ones | DMSO (evidenced by NMR) | Equilibrium between tautomers | nih.gov |
| 1-Benzamidoisoquinoline derivatives | DMSO | Amide (with electron-donating groups) | mdpi.com |
| 1-Benzamidoisoquinoline derivatives | DMSO | Enol (with strong electron-accepting groups) | mdpi.com |
This interactive table allows for sorting and filtering of the data.
Advanced Spectroscopic and Structural Elucidation Techniques for Pyrrolidin 3 Ol Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Structural Characterization
High-Resolution NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like 2-(4-Methylphenyl)pyrrolidin-3-ol. It provides detailed information about the chemical environment of individual atoms, their connectivity, and their spatial relationships, which is crucial for assigning stereochemistry.
¹H NMR spectra confirm the presence of all proton environments. This includes distinct signals for the aromatic protons of the 4-methylphenyl group, the methyl protons, and the protons on the pyrrolidine (B122466) ring (H-2, H-3, H-4, and H-5). The chemical shifts and splitting patterns of the pyrrolidine ring protons are particularly important for determining the relative stereochemistry (cis or trans) of the substituents at C-2 and C-3. The coupling constant (³J) between the H-2 and H-3 protons is a key indicator; different values are expected for cis and trans isomers due to their differing dihedral angles. ipb.pt
¹³C NMR spectra complement the proton data by showing the number of unique carbon environments, confirming the presence of the pyrrolidine ring, the p-substituted aromatic ring, and the methyl group.
2D NMR techniques , such as COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy), are invaluable for unambiguous assignments.
COSY spectra reveal proton-proton coupling networks, allowing for the definitive tracing of connections within the pyrrolidine ring. longdom.org
NOESY experiments identify protons that are close in space, providing critical information for stereochemical assignment. ipb.pt For instance, a NOE correlation between the proton at C-2 and the proton at C-3 would strongly suggest a cis relationship.
Table 1: Representative ¹H and ¹³C NMR Data for this compound Derivatives
Click to view data
| Atom Position | Typical ¹H Chemical Shift (ppm) | Typical ¹³C Chemical Shift (ppm) |
|---|---|---|
| Pyrrolidine N-H | Broad singlet, variable | N/A |
| Pyrrolidine C2-H | ~4.0 - 4.5 | ~60 - 65 |
| Pyrrolidine C3-H | ~4.3 - 4.8 | ~70 - 75 |
| Pyrrolidine C4-H₂ | ~1.8 - 2.2 | ~30 - 35 |
| Pyrrolidine C5-H₂ | ~3.0 - 3.5 | ~45 - 50 |
| Alcohol O-H | Broad singlet, variable | N/A |
| Aromatic C-H (ortho to pyrrolidine) | ~7.2 - 7.4 | ~128 - 130 |
| Aromatic C-H (meta to pyrrolidine) | ~7.1 - 7.2 | ~129 - 130 |
| Aromatic Methyl C-H₃ | ~2.3 | ~20 - 22 |
Mass Spectrometry (MS) for Molecular Structure Confirmation and Fragmentation Analysis
Mass spectrometry is used to determine the molecular weight of this compound and to gain structural insights from its fragmentation patterns under ionization. The molecular ion peak [M]⁺ confirms the compound's molecular formula.
The fragmentation of pyrrolidine derivatives in electron ionization (EI) mass spectrometry is often characterized by specific cleavage pathways. mdpi.com For this compound, key fragmentation events would likely include:
α-cleavage: The bond adjacent to the nitrogen atom is readily cleaved. Loss of the 4-methylphenyl group at C-2 is a probable pathway.
Loss of Functional Groups: The elimination of a water molecule (H₂O) from the molecular ion is common for alcohols.
Ring Cleavage: The pyrrolidine ring can open, leading to a variety of smaller charged fragments.
Formation of Stable Ions: The fragmentation often leads to the formation of stable ions. For instance, the fragment corresponding to the 4-methylphenyl group can rearrange to form a stable tropylium (B1234903) ion (m/z 91). The base peak in the spectrum is often a result of cleavage that forms a stable pyrrolidinium (B1226570) cation. mdpi.com
Table 2: Predicted Mass Spectrometry Fragmentation for this compound (C₁₁H₁₅NO)
Click to view data
| m/z Value | Possible Fragment Identity | Fragmentation Pathway |
|---|---|---|
| 177 | [M]⁺ | Molecular Ion |
| 160 | [M - OH]⁺ | Loss of hydroxyl radical |
| 159 | [M - H₂O]⁺ | Loss of water |
| 91 | [C₇H₇]⁺ | Tropylium ion from 4-methylphenyl group |
| 86 | [C₅H₁₂N]⁺ | Pyrrolidinium fragment after cleavage at C2 |
| 70 | [C₄H₈N]⁺ | Δ¹-Pyrrolinium cation |
X-ray Crystallography for Absolute Stereochemistry and Solid-State Molecular Architecture
X-ray crystallography provides the most definitive and unambiguous determination of a molecule's three-dimensional structure in the solid state. nih.gov For a chiral molecule like this compound, a single-crystal X-ray diffraction study can establish the absolute stereochemistry of its chiral centers, confirming the cis or trans relationship between the substituents and their (R) or (S) configuration. researchgate.netbohrium.com
The analysis reveals precise data on bond lengths, bond angles, and torsion angles. researchgate.net Key structural features that would be elucidated include:
Pyrrolidine Ring Conformation: The five-membered pyrrolidine ring typically adopts a non-planar conformation, such as an 'envelope' or 'twist' form, which minimizes steric strain. nih.gov
Substituent Orientation: The analysis would show the exact orientation of the 4-methylphenyl and hydroxyl groups relative to the plane of the pyrrolidine ring.
Table 3: Illustrative X-ray Crystallographic Parameters for a Pyrrolidine Derivative
Click to view data
| Parameter | Typical Value/Description |
|---|---|
| Crystal System | e.g., Monoclinic, Orthorhombic researchgate.net |
| Space Group | e.g., P2₁/c researchgate.net |
| Pyrrolidine Ring Conformation | Envelope or Twist nih.gov |
| C-N Bond Length (Å) | ~1.45 - 1.48 Å |
| C-O Bond Length (Å) | ~1.42 - 1.44 Å |
| Intermolecular Bonding | O-H···N or N-H···O Hydrogen Bonds eurjchem.com |
Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would display characteristic absorption bands corresponding to the vibrations of its specific bonds. rdd.edu.iq
Key expected vibrational frequencies include:
O-H Stretch: A broad and strong absorption band typically in the range of 3200-3600 cm⁻¹, characteristic of the hydroxyl group and indicative of hydrogen bonding.
N-H Stretch: A moderate absorption band in the 3300-3500 cm⁻¹ region, corresponding to the secondary amine in the pyrrolidine ring.
C-H Stretches: Aromatic C-H stretching vibrations appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the pyrrolidine ring and methyl group appear just below 3000 cm⁻¹.
C=C Stretch: Aromatic ring stretching vibrations are observed as one or more sharp bands in the 1450-1600 cm⁻¹ region.
C-O Stretch: The stretching vibration for the alcohol C-O bond typically appears as a strong band in the 1050-1200 cm⁻¹ range.
C-N Stretch: The C-N stretching of the amine is usually found in the 1020-1250 cm⁻¹ region.
Table 4: Characteristic Infrared Absorption Frequencies for this compound
Click to view data
| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) |
|---|---|---|
| O-H Stretch | Alcohol | 3200 - 3600 (Broad) |
| N-H Stretch | Secondary Amine | 3300 - 3500 (Moderate) |
| Aromatic C-H Stretch | Aryl | 3000 - 3100 |
| Aliphatic C-H Stretch | Alkyl | 2850 - 2960 |
| C=C Stretch | Aromatic Ring | 1450 - 1600 |
| C-O Stretch | Secondary Alcohol | ~1100 (Strong) |
| C-N Stretch | Amine | 1020 - 1250 |
Role of 2 4 Methylphenyl Pyrrolidin 3 Ol and Analogues As Synthetic Intermediates and Advanced Scaffolds
Building Blocks for Complex Nitrogen Heterocycles
The strategic placement of functional groups in 2-(4-methylphenyl)pyrrolidin-3-ol and related 2-aryl-3-hydroxypyrrolidines makes them ideal starting points for the synthesis of more intricate nitrogen-containing heterocyclic systems. These systems are often found at the core of natural products and pharmacologically active molecules. mdpi.comuow.edu.au The inherent stereochemistry of the pyrrolidine (B122466) ring can be leveraged to direct the stereochemical outcome of subsequent transformations, a crucial aspect in the synthesis of enantiomerically pure compounds.
The development of new synthetic methodologies has expanded the utility of functionalized pyrrolidines. For instance, metal-catalyzed cycloisomerization reactions of 3-hydroxy-2-alkynylpyrrolidines have been shown to produce novel furo[3,2-b]pyrroles. uow.edu.au This demonstrates how the pyrrolidine scaffold can serve as a template for constructing fused heterocyclic systems. Similarly, the borono-Mannich reaction of dihydroxypyrrolidines with potassium phenylethynyltrifluoroborate yields 3-hydroxy-2-alkynylpyrrolidines, which are themselves precursors to other complex structures. uow.edu.au
Furthermore, the pyrrolidine motif is a common structural feature in various alkaloids, including pyrrolizidine (B1209537) and indolizidine alkaloids, highlighting the importance of synthetic routes starting from pyrrolidine derivatives. uow.edu.au The synthesis of polynuclear heterocycles derived from pyrrolo[2,3-b]quinolines, which share structural similarities with biologically active natural products, often begins with appropriately substituted pyrrolidines. jocpr.com
Precursors for Advanced Organic Scaffolds and Chemical Libraries
The structural framework of this compound is a prime example of a scaffold that can be elaborated into a diverse range of molecules for drug discovery and chemical biology. The concept of "privileged scaffolds" refers to molecular frameworks that are capable of binding to multiple biological targets with high affinity. The pyrrolidine ring is considered one such scaffold. mdpi.compitt.edu
The creation of chemical libraries based on a common core structure is a powerful strategy for identifying new bioactive compounds. Libraries of 2-aryl polyhydroxylated pyrrolidines have been synthesized and evaluated for their biological activity, such as the inhibition of glycosidase enzymes. nih.gov In these libraries, systematic variation of the aryl substituent allows for the exploration of structure-activity relationships (SAR), revealing how different functional groups on the aryl ring can influence potency and selectivity. nih.gov
The versatility of the pyrrolidine scaffold is further demonstrated by its use in the synthesis of spirocyclic systems, such as spiro[pyrrolidine-3,3'-oxindoles], which have shown potential as anticancer agents. nih.gov The "clip-cycle" strategy, involving an alkene metathesis reaction followed by an enantioselective intramolecular aza-Michael cyclization, provides access to a variety of 2,2- and 3,3-disubstituted pyrrolidines and spiropyrrolidines, which are increasingly important scaffolds in drug discovery. whiterose.ac.uk
| Precursor Type | Resulting Scaffold/Library | Synthetic Strategy | Reference |
| 2-Aryl Polyhydroxylated Pyrrolidines | Glycosidase Inhibitor Library | Multi-step synthesis from chiral cyclic nitrones | nih.gov |
| Cbz-protected bis-homoallylic amines | Spiropyrrolidines | Asymmetric 'clip-cycle' (metathesis/aza-Michael) | whiterose.ac.uk |
| N-(4,4-diethoxybutyl)ureas | 2-(Het)arylpyrrolidine-1-carboxamides | Intramolecular cyclization/Mannich-type reaction | researchgate.net |
| Maleimides | N-Aryl Pyrrolo Quinolines | Reductive isomerization | jocpr.com |
Application in Organocatalysis and Asymmetric Catalysis
Chiral pyrrolidine derivatives are cornerstones of modern organocatalysis, a field that utilizes small organic molecules to catalyze chemical reactions. mdpi.comresearchgate.net The seminal work in this area demonstrated the ability of proline and its derivatives to catalyze asymmetric aldol (B89426) reactions. nih.gov This has led to the development of a vast array of pyrrolidine-based organocatalysts.
Analogues of this compound, particularly diarylprolinol silyl (B83357) ethers, have emerged as highly efficient organocatalysts for a wide range of transformations, including asymmetric functionalization of aldehydes and ketones. nih.govbeilstein-journals.org The mechanism of action often involves the formation of a transient enamine or iminium ion intermediate with the substrate, which then reacts in a stereocontrolled manner. The substituents on the pyrrolidine ring, including the aryl group at the C2 position, play a crucial role in creating a defined chiral environment that dictates the stereochemical outcome of the reaction. beilstein-journals.org
Researchers have synthesized and tested libraries of pyrrolidine-based organocatalysts to fine-tune their reactivity and selectivity for specific applications, such as the Michael addition of aldehydes to nitroolefins. beilstein-journals.org The modular nature of their synthesis allows for systematic modification of the catalyst structure to optimize performance. beilstein-journals.org For instance, catalysts with bulky substituents at the C2 position have been developed to create a more sterically demanding environment, leading to high enantioselectivities. beilstein-journals.org The combination of pyrrolidine-based organocatalysis with other catalytic modes, such as photoredox or metal catalysis, represents a powerful strategy for achieving novel and challenging transformations. mdpi.com
| Catalyst Type | Reaction Catalyzed | Key Feature | Reference |
| Diarylprolinol Silyl Ethers | Asymmetric functionalization of aldehydes | Enamine/Iminium ion activation | nih.govbeilstein-journals.org |
| Prolinamides | Michael addition of aldehydes to β-nitroalkenes | Hydrogen bonding and π-π stacking | nih.gov |
| Aminal-pyrrolidines | Michael addition of propanal to trans-β-nitrostyrene | Steric bulk at C2 | mdpi.com |
| Pyrrolidine-based catalysts | Asymmetric Michael addition | Bulky C2 substituent from (R)-glyceraldehyde | beilstein-journals.org |
Incorporation into Novel Materials and Supramolecular Structures
The well-defined three-dimensional structure and functional group handles of this compound and its analogues make them attractive building blocks for the construction of novel materials and supramolecular assemblies. Supramolecular chemistry involves the design and synthesis of complex chemical systems held together by non-covalent interactions, such as hydrogen bonding and coordination bonds. frontiersin.org
Similarly, the hydroxyl and amine functionalities on the this compound scaffold could be used to form hydrogen-bonded networks or to coordinate with metal centers, leading to the formation of coordination polymers with potentially interesting structural and functional properties. researchgate.net The aryl group provides a site for π-π stacking interactions, which can further influence the packing and properties of the resulting supramolecular structure. The development of "clickable" precursors, such as 2-hydroxy-4-pentynoic acid for polylactides, showcases how functionalized building blocks can be polymerized and then further modified to create advanced materials with tailored properties. beilstein-journals.org
Future Perspectives and Emerging Research Avenues
Development of Novel and More Sustainable Synthetic Methodologies for Pyrrolidin-3-OLs
The increasing demand for environmentally benign chemical processes has spurred research into sustainable synthetic routes for pyrrolidine-3-ols. Traditional methods often rely on harsh reagents and generate significant waste. Future methodologies are focused on green chemistry principles, including the use of renewable resources, efficient catalysis, and safer solvent systems.
One promising approach involves the use of radical cyclizations. researchgate.net Researchers have explored tin-mediated radical cyclization of 5-phenylseleno-3-aza-pentanals as a method to construct substituted pyrrolidin-3-ols. researchgate.net While the addition of radicals to C=O double bonds can be challenging due to the formation of thermodynamically unfavorable alkoxy radicals, this avenue represents a key area for future optimization. researchgate.net
Another key area is the adoption of green solvents and reaction conditions. jddhs.com For instance, a one-pot, three-component 1,3-dipolar cycloaddition reaction for synthesizing dispirooxindolo-pyrrolidines has been successfully demonstrated in the ionic liquid 1-butyl-3-methylimidazolium bromide ([bmim]BF₄). mdpi.com This method not only provides good yields but also allows for the recycling of the ionic liquid, significantly improving the sustainability of the process. mdpi.com The development of syntheses that utilize water, microwave assistance, or solvent-free conditions are also at the forefront of sustainable pharmaceutical manufacturing. nih.govjddhs.com
Future research will likely focus on:
Biocatalysis: Employing enzymes to catalyze key steps in pyrrolidine (B122466) synthesis, offering high selectivity under mild conditions.
Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency, safety, and scalability while minimizing waste. jddhs.com
Renewable Feedstocks: Developing synthetic pathways that start from bio-based raw materials rather than petroleum-derived precursors. jddhs.com
Expanding the Scope of Stereoselective Access to Densely Substituted Pyrrolidin-3-OL Derivatives
The biological activity of pyrrolidine derivatives is often dictated by the specific stereochemistry of their substituents. Therefore, developing methods for the highly stereoselective synthesis of densely functionalized pyrrolidin-3-ols is a major goal in organic chemistry.
A powerful strategy for achieving this is the diastereoselective and enantioselective 1,3-dipolar cycloaddition (1,3-DC). acs.orgnih.gov Recent work has shown that the reaction between chiral N-tert-butanesulfinylazadienes and azomethine ylides, catalyzed by silver carbonate (Ag₂CO₃), can produce densely substituted pyrrolidines with up to four stereogenic centers. acs.orgnih.govchemistryviews.org The N-tert-butanesulfinyl group acts as an effective chiral auxiliary, directing the stereochemical outcome of the cycloaddition with high diastereoselectivity. acs.orgnih.gov This auxiliary can be easily removed under mild acidic conditions, providing access to enantioenriched primary amines and their derivatives. nih.gov
Heterogeneous catalytic hydrogenation of highly substituted pyrrole (B145914) systems also presents a promising route to functionalized pyrrolidines with excellent diastereoselectivity. nih.gov This method can create up to four new stereocenters in a single reduction step. nih.gov The synthesis of pyrrolidin-3-ols can also be achieved via the epoxidation of homoallylic amines followed by regioselective opening of the epoxide. researchgate.net
The table below summarizes key aspects of a modern stereoselective method for synthesizing substituted pyrrolidines.
| Parameter | Description | Reference |
| Reaction Type | [3+2] Cycloaddition | chemistryviews.org |
| Reactants | Chiral N-tert-butanesulfinylazadienes and Azomethine Ylides | acs.orgchemistryviews.org |
| Catalyst | Silver Carbonate (Ag₂CO₃) | nih.govchemistryviews.org |
| Key Feature | Simultaneous generation of up to four stereogenic centers | acs.orgnih.gov |
| Selectivity | Good to excellent regio- and diastereoselectivities | chemistryviews.org |
| Utility | Products can be transformed into valuable proline derivatives and organocatalysts | chemistryviews.org |
Future efforts will aim to broaden the substrate scope of these reactions and develop new catalytic systems that offer even greater control and efficiency, allowing for the precise synthesis of complex pyrrolidin-3-ol structures.
Advanced Computational Modeling for Rational Design in Pyrrolidine Chemistry
Computational chemistry has become an indispensable tool for understanding and predicting the behavior of chemical systems, accelerating the design of novel pyrrolidine-based compounds. Techniques like Quantitative Structure-Activity Relationship (QSAR), molecular docking, and molecular dynamics (MD) simulations provide deep insights into the structural requirements for biological activity. nih.govtandfonline.com
For example, a combination of 3D-QSAR, docking, and MD simulations has been used to study pyrrolidine derivatives as inhibitors of the Myeloid cell leukemia-1 (Mcl-1) protein, a key target in cancer therapy. nih.govtandfonline.com These studies generated predictive models (CoMFA, CoMSIA, and HQSAR) that identified the key structural features contributing to inhibitory activity. tandfonline.com Based on these computational results, new compounds with potentially higher potency were designed. nih.gov
Molecular dynamics simulations have also been crucial in understanding the binding modes of pyrrolidine derivatives to highly flexible proteins, such as plasmepsins from the malaria parasite Plasmodium falciparum. nih.gov By simulating the protein's flexibility, researchers were able to generate reasonable binding hypotheses for inhibitors that could not be docked into static crystal structures, providing critical guidance for the design of new antimalarial agents. nih.gov In another study, MD simulations of pyrrolidin-2-one derivatives with acetylcholinesterase (AChE) helped confirm stable binding, supporting their potential as anti-Alzheimer's agents. researchgate.net
| Computational Technique | Application in Pyrrolidine Chemistry | Outcome | Reference |
| 3D-QSAR (CoMFA, CoMSIA) | Study of Mcl-1 inhibitors | Predictive models for inhibitory activity, identification of key structural features | tandfonline.com |
| Molecular Docking | Uncovering ligand-protein interactions (e.g., with Mcl-1, AChE) | Identification of key binding residues, prediction of binding affinity | nih.govresearchgate.net |
| Molecular Dynamics (MD) Simulation | Analysis of protein-ligand complex stability (e.g., with Plasmepsins, Mcl-1, AChE) | Confirmation of stable binding, understanding the role of protein flexibility | tandfonline.comnih.govresearchgate.net |
| ADME/Tox Prediction | Evaluation of pharmacokinetic properties of newly designed compounds | Assessment of oral bioavailability, permeability, and potential toxicity | nih.gov |
The future of this field lies in the integration of artificial intelligence and machine learning with these computational models to more accurately predict biological activities and design novel pyrrolidine scaffolds with desired properties from the ground up.
Exploration of Pyrrolidine Scaffolds in Non-Traditional Chemical Applications
While the primary focus on pyrrolidines has been in medicinal chemistry, their unique structural and chemical properties make them valuable in other areas. nih.govnih.gov Emerging research is exploring the application of pyrrolidine scaffolds, including those derived from pyrrolidin-3-ols, as organocatalysts and specialized ligands. nih.gov
Chiral pyrrolidine derivatives, particularly those based on the amino acid proline, are foundational in the field of organocatalysis. mdpi.comnih.gov They are highly effective in promoting a wide range of enantioselective transformations. mdpi.com The development of novel, densely substituted pyrrolidines, as described in section 8.2, directly contributes to the creation of new classes of organocatalysts. nih.govchemistryviews.org By modifying the substituents on the pyrrolidine ring, chemists can fine-tune the catalyst's steric and electronic properties to optimize its efficiency and selectivity for specific reactions. nih.gov
Furthermore, pyrrolidine derivatives serve as effective ligands for transition metals, which are used in a vast array of catalytic processes. nih.gov The ability to synthesize a diverse range of stereochemically defined pyrrolidines allows for the creation of customized ligand-metal complexes for applications in asymmetric synthesis and materials science.
The future will see an expansion of these non-traditional roles. Potential new applications include:
Materials Science: Incorporation of pyrrolidine units into polymers or metal-organic frameworks (MOFs) to create materials with novel chiral or catalytic properties.
Sensor Technology: Designing pyrrolidine-based receptors for the selective detection of specific molecules or ions.
Advanced Catalysis: Using pyrrolidine-functionalized nanoparticles or surfaces to create highly active and recyclable heterogeneous catalysts.
This expansion into new fields underscores the remarkable versatility of the pyrrolidine scaffold, promising continued innovation and discovery. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
